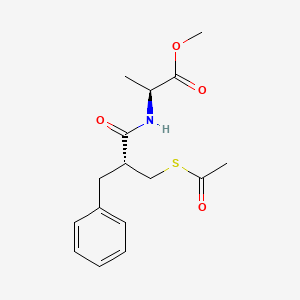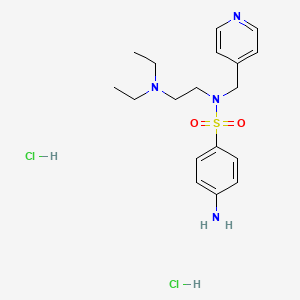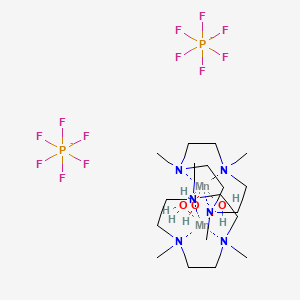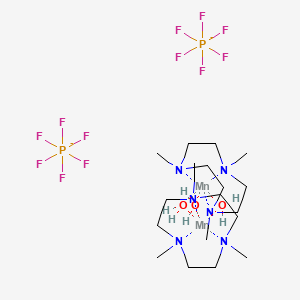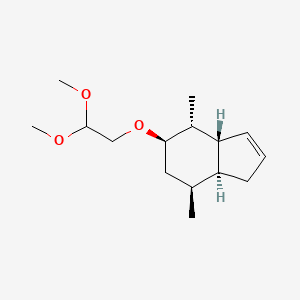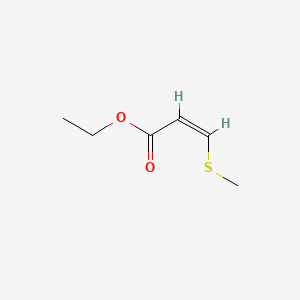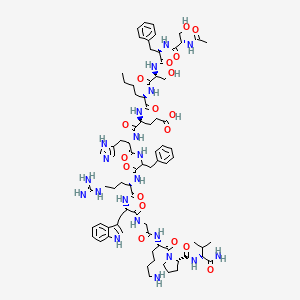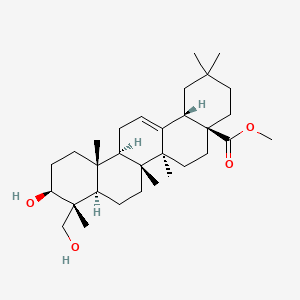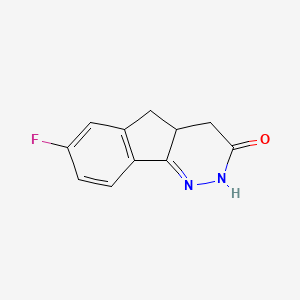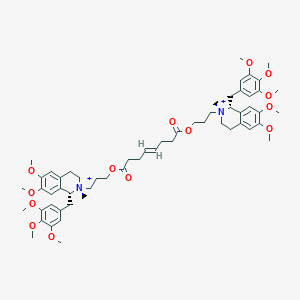
cis-cis-Mivacurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-cis-Mivacurium is a stereoisomer of mivacurium chloride, a short-acting, non-depolarizing neuromuscular-blocking agent (NMBA). It belongs to the benzylisoquinolinium group and is used primarily in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Mivacurium chloride was first synthesized in 1981 and has been re-released in the USA after previous discontinuation .
Métodos De Preparación
The synthesis of mivacurium chloride involves the preparation of the [R— [R*,R*- (E)]]-2,2′- (1,8-dioxo-4-octene-1,8-diyl) bis (oxy-3,1-propanediyl) bis (1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1- [ (3,4,5-trimethoxyphenyl)methyl]isoquinolinium) dichloride . The process includes several steps, such as the formation of the isoquinolinium ring system and the subsequent esterification reactions. Industrial production methods focus on optimizing yields and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
cis-cis-Mivacurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-cis-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular-blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Employed in clinical studies to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Utilized in the development of new anesthetic agents and neuromuscular-blocking drugs
Mecanismo De Acción
cis-cis-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation . The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparación Con Compuestos Similares
cis-cis-Mivacurium is compared with other similar compounds, such as:
Atracurium: Another benzylisoquinolinium NMBA, but with different pharmacokinetic properties.
Rocuronium: An aminosteroid NMBA with a faster onset and longer duration of action.
Succinylcholine: A depolarizing NMBA with a rapid onset but associated with several side effects
This compound is unique due to its short duration of action and rapid metabolism by plasma cholinesterase, making it suitable for short surgical procedures .
Propiedades
Número CAS |
762200-95-3 |
|---|---|
Fórmula molecular |
C58H80N2O14+2 |
Peso molecular |
1029.3 g/mol |
Nombre IUPAC |
bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59+,60+/m1/s1 |
Clave InChI |
ILVYCEVXHALBSC-KRXGOYDFSA-N |
SMILES isomérico |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
